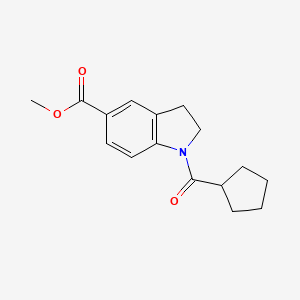![molecular formula C13H18N2O B7509235 Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-5. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit tumor growth and angiogenesis in various cancer models. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects, reducing the expression of various pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects, reducing pain in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has a wide range of biological activities, making it a valuable tool for studying various biological processes. However, there are some limitations to the use of this compound in lab experiments. For example, the mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the effects of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone on various signaling pathways in cells. Another area of research could focus on developing new derivatives of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone with improved biological activities. Finally, research could focus on testing the efficacy of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in various disease models, including cancer and inflammation.
Métodos De Síntesis
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of cyclopropyl ketone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a suitable catalyst. Another method involves the reaction of cyclopropyl bromide with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base. Both methods result in the formation of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in high yield and purity.
Aplicaciones Científicas De Investigación
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been used as a tool for studying various biological processes, including protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-8-2-4-11(14)12-5-3-9-15(12)13(16)10-6-7-10/h2,4,8,10,12H,3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMXTVOBAEAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)







![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
